Cis-trans-Mivacurium, also known as mivacurium chloride, is a non-depolarizing neuromuscular-blocking agent primarily used in clinical settings for its muscle relaxant properties. It is particularly effective in facilitating tracheal intubation and providing surgical relaxation. Mivacurium is classified as a bisbenzyltetrahydroisoquinolinium compound, which distinguishes it from other neuromuscular blockers that fall under the broader category of benzylisoquinolines. The compound exists as a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans, with the cis-trans isomer being significant for its pharmacological activity.
Mivacurium was first disclosed in U.S. Patent No. 4,761,418, which detailed its synthesis and potential applications in anesthesia . The compound is classified as a neuromuscular blocker due to its mechanism of action on nicotinic acetylcholine receptors at the neuromuscular junction. Its chemical formula is , with a molecular weight of approximately 1100.18 g/mol .
The synthesis of mivacurium chloride involves the coupling of (E)-4-octene-1,8-dioic acid dichloride with an isochinolinic derivative known as N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride. This reaction typically occurs in warm 1,2-dichloroethane, producing a mixture of the desired product along with various impurities .
Recent advancements have focused on improving the purity of mivacurium chloride beyond 97.5% by optimizing reaction conditions and purification steps. The use of dichloromethane as a solvent has been highlighted for its effectiveness in this synthesis process .
Mivacurium's molecular structure comprises a complex arrangement of tetrahydroisoquinolinium rings and an oct-4-ene diester bridge. The stereochemistry is crucial, as the three isomers differ in their spatial arrangement around chiral centers:
The trans-trans and cis-trans isomers collectively account for approximately 92% to 96% of mivacurium chloride . The structural formula can be represented as follows:
Mivacurium undergoes hydrolysis primarily through enzymatic action by plasma cholinesterase, leading to the formation of quaternary alcohol and monoester metabolites . The pharmacokinetics indicate that the half-lives of the trans-trans and cis-trans isomers are approximately 1.3 minutes and 0.8 minutes in vitro, respectively . This rapid metabolism contributes to its short duration of action.
Mivacurium acts as an antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors without activating them, it prevents acetylcholine from eliciting muscle contraction. This mechanism results in muscle relaxation necessary for surgical procedures or intubation . The rapid onset (approximately 2 to 3 minutes) and short duration (less than 30 minutes) make it particularly useful in clinical settings where quick recovery from neuromuscular blockade is desired .
The compound exhibits significant histamine release at higher doses, which can lead to hemodynamic side effects; therefore, careful dosing is crucial during administration .
Cis-trans-Mivacurium is primarily used in anesthesia for:
Its rapid onset and short duration make it particularly advantageous in surgeries requiring quick recovery from neuromuscular blockade . While widely used internationally, it is not approved for use in the United States.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5